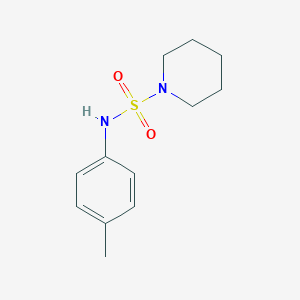

N-(4-methylphenyl)piperidine-1-sulfonamide

描述

N-(4-methylphenyl)piperidine-1-sulfonamide is an organosulfur compound that features a piperidine ring bonded to a sulfonamide group and a 4-methylphenyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)piperidine-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methylbenzenesulfonyl chloride+piperidine→this compound+HCl

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.

化学反应分析

Nucleophilic Substitution Reactions

The sulfonamide nitrogen and methylphenyl group participate in substitution reactions under specific conditions.

Key Findings:

- Nitrogen-centered substitutions: The sulfonamide nitrogen reacts with alkyl halides in the presence of bases like NaH/DMF to form N-alkyl derivatives (e.g., N-methyl-N-(4-methylphenyl)piperidine-1-sulfonamide ) .

- Aromatic ring substitutions: The methyl group on the phenyl ring can undergo electrophilic substitution, though its electron-donating nature reduces reactivity compared to halogens.

Reagents and Conditions:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| N-Alkylation | Alkyl halides, NaH, DMF, 0–25°C | N-Alkyl sulfonamide derivatives |

| Electrophilic Aromatic | HNO₃/H₂SO₄ (nitration), FeCl₃ (catalyst) | Nitrated derivatives (limited yield) |

Oxidation-Reduction Reactions

The sulfonamide group (-SO₂NH-) undergoes oxidation and reduction, altering its electronic properties.

Key Findings:

- Oxidation: Treatment with m-CPBA or H₂O₂ oxidizes the sulfonamide to sulfonic acid derivatives, enhancing hydrophilicity.

- Reduction: LiAlH₄ reduces the sulfonamide to secondary amines, though this is less common due to steric hindrance from the piperidine ring .

Reagents and Conditions:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | m-CPBA, CH₂Cl₂, 0°C → RT | Sulfonic acid derivatives |

| Reduction | LiAlH₄, THF, reflux | Piperidine-1-amine analogs |

Coupling Reactions

The sulfonamide group facilitates palladium-catalyzed cross-coupling reactions.

Key Findings:

- Suzuki-Miyaura Coupling: The methylphenyl group couples with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in ethanol to form biaryl derivatives.

- Buchwald-Hartwig Amination: Piperidine nitrogen participates in C–N bond formation with aryl halides under Pd catalysis .

Reagents and Conditions:

Hydrolysis and Stability

The sulfonamide bond is stable under acidic and basic conditions but hydrolyzes under extreme thermal stress.

Key Findings:

- Acidic Hydrolysis: Prolonged reflux in HCl/ethanol cleaves the sulfonamide to yield piperidine and 4-methylbenzenesulfonic acid .

- Thermal Stability: Decomposition occurs above 250°C, forming SO₂ and aromatic byproducts.

Comparative Reactivity with Analogues

N-(4-methylphenyl)piperidine-1-sulfonamide shows distinct reactivity compared to halogenated analogues due to the methyl group’s electronic effects:

| Property | 4-Methyl Derivative | 4-Bromo Derivative |

|---|---|---|

| Substitution Rate | Slower (electron-donating CH₃) | Faster (electron-withdrawing Br) |

| Oxidation Susceptibility | Moderate | High (Br enhances electrophilicity) |

Mechanistic Insights

- Nucleophilic Substitutions: The sulfonamide nitrogen acts as a nucleophile in alkylation, with steric hindrance from the piperidine ring limiting reactivity .

- Coupling Reactions: The methyl group’s inductive effect slightly deactivates the phenyl ring, requiring harsher conditions compared to electron-deficient aryl groups.

科学研究应用

Chemical Structure and Synthesis

N-(4-methylphenyl)piperidine-1-sulfonamide features a piperidine ring substituted with a 4-methylphenyl group and a sulfonamide functional group. The general synthesis involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced:

This reaction can be scaled up in industrial settings using continuous flow reactors to ensure consistent quality and yield.

Medicinal Chemistry

This compound is primarily explored as a lead compound in drug development due to its potential antibacterial and anticancer properties. It exhibits activity against various bacterial strains by inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition disrupts bacterial growth and integrity.

The compound has shown promise in anticancer research. For instance, studies on MDA-MB-231 breast cancer cells demonstrated significant cytotoxicity with an IC50 value lower than standard chemotherapeutics like 5-Fluorouracil, indicating its potential as an effective anticancer agent .

Agricultural Applications

In agriculture, this compound is being investigated for its utility in developing new agrochemicals aimed at managing plant bacterial diseases. Its mechanism of action in this context may involve disrupting bacterial pathogenicity through similar pathways as observed in medicinal applications.

Case Studies

Several studies have documented the efficacy of this compound:

- Antibacterial Study : A study evaluated the compound against multiple bacterial strains using disc diffusion and microdilution methods, showing strong inhibitory effects against resistant strains.

- Anticancer Research : Research on MDA-MB-231 cells revealed significant cytotoxicity, indicating its potential as a novel therapeutic agent .

作用机制

The mechanism of action of N-(4-methylphenyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts bacterial cell membrane integrity, leading to cell death .

相似化合物的比较

- N-(4-nitrophenyl)piperidine-1-sulfonamide

- N-(4-chlorophenyl)piperidine-1-sulfonamide

- N-(4-methoxyphenyl)piperidine-1-sulfonamide

Comparison: N-(4-methylphenyl)piperidine-1-sulfonamide is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for specific applications .

生物活性

N-(4-methylphenyl)piperidine-1-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound has been investigated for its potential in various therapeutic applications, particularly in the fields of antibacterial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and potential applications.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 4-methylbenzenesulfonyl chloride with piperidine in the presence of a base like triethylamine. The general reaction can be summarized as follows:

This synthesis allows for the production of this compound in both laboratory and industrial settings, with optimizations to enhance yield and purity.

Antibacterial Properties

This compound has been explored for its antibacterial properties. Studies indicate that it may inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thereby disrupting bacterial cell membrane integrity and leading to cell death .

In vitro assays have demonstrated significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using standard methods such as microdilution and disc diffusion tests, showcasing its potential as a new antimicrobial agent .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have reported that this compound exhibits cytotoxic effects on cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) cells. The observed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for inhibiting tumor growth .

Furthermore, it has been noted that this compound demonstrates selectivity towards cancer cells over non-cancerous cells, which is a desirable trait in anticancer drug development . The following table summarizes key findings from recent studies:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| MDA-MB-231 | 0.126 | Apoptosis induction | |

| Various bacterial strains | Varies | Inhibition of dihydropteroate synthase |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antibacterial Mechanism : The inhibition of dihydropteroate synthase disrupts folate synthesis, essential for bacterial growth.

- Anticancer Mechanism : Induction of apoptosis through caspase activation and cell cycle arrest contributes to its anticancer effects.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Antibacterial Study : A study evaluated the compound against multiple bacterial strains using disc diffusion and microdilution methods. Results indicated strong inhibitory effects, particularly against resistant strains .

- Anticancer Research : In a recent investigation, the compound was tested on MDA-MB-231 cells, showing significant cytotoxicity with an IC50 value much lower than standard chemotherapeutics like 5-Fluorouracil . This study also reported a favorable selectivity index.

属性

IUPAC Name |

N-(4-methylphenyl)piperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-11-5-7-12(8-6-11)13-17(15,16)14-9-3-2-4-10-14/h5-8,13H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFSBNWSSDXIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279718 | |

| Record name | MLS002638339 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5450-07-7 | |

| Record name | MLS002638339 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002638339 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。